molecular formula C14H20N4 B8550503 1-(2-Piperidinoethyl)-3-aminoindazole

1-(2-Piperidinoethyl)-3-aminoindazole

Cat. No. B8550503
M. Wt: 244.34 g/mol
InChI Key: YFMFUDOXYQTQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Piperidinoethyl)-3-aminoindazole is a useful research compound. Its molecular formula is C14H20N4 and its molecular weight is 244.34 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Piperidinoethyl)-3-aminoindazole

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)indazol-3-amine

InChI

InChI=1S/C14H20N4/c15-14-12-6-2-3-7-13(12)18(16-14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16)

InChI Key

YFMFUDOXYQTQOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 15 ml of absolute ethyl alcohol was dissolved in 1.28 g of 1-(2-piperidinoethyl)-3-aminoindazole and into the solution was introduced dried hydrogen chloride gas under cooling with ice. Anhydrous diethyl ether was added to the solution to separate crystals. Then the crystals were obtained by filtration and dried to give 1-(2-piperidinoethyl)-3-aminoindazole dihydrochloride.
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1.28 g
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15 mL
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Synthesis routes and methods II

Procedure details

To 70 ml of ethyl alcohol was added 3.23 g of 1-(2-piperidinoethyl)-3-phthalimidoindazole. To the mixture was added 2.5 g of 85% hydrazine under cooling with ice and the mixture was stirred for 3 hours under cooling with ice. The reaction mixture was filtered and the filtrate was condensed under reduced pressure. The condensed residue was added with 20 ml of water and extracted with chloroform. The chloroform layer was extracted with 2N-hydrochloric acid and the pH of the layer was adjusted to 10 with potassium carbonate. The layer was extracted with chloroform. The chloroform layer was dried with anhydrous sodium sulfate and chloroform was removed under reduced pressure to give 1.28 g of 1-(2-piperidinoethyl)-3-aminoindazole in a yield of 66%.
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70 mL
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1-(2-piperidinoethyl)-3-phthalimidoindazole
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3.23 g
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2.5 g
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20 mL
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